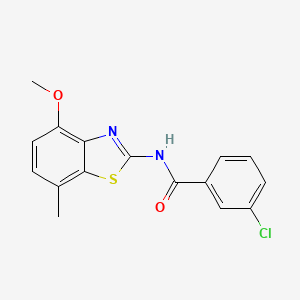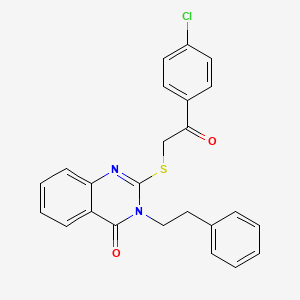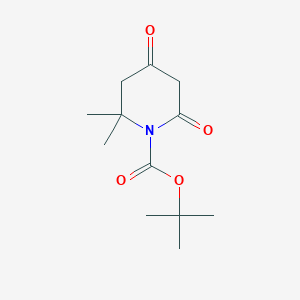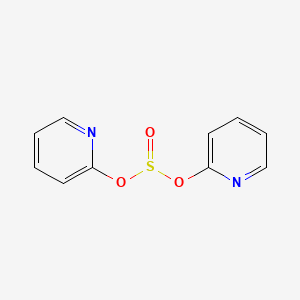![molecular formula C8H8ClFS B2847540 1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene CAS No. 175154-40-2](/img/structure/B2847540.png)
1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene” is a derivative of sulfur mustard, also known as mustard gas . Sulfur mustards are a class of related sulfur-based compounds with the general structure S(CH2CH2X)2, where X is usually Cl or Br . They are potent alkylating agents and have been used as chemical weapons .
Molecular Structure Analysis
Sulfur mustards, including “1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene”, contain a sulfur atom bonded to two 2-chloroethyl groups . The presence of the sulfur atom allows these compounds to act as alkylating agents .Chemical Reactions Analysis
Sulfur mustards are reactive compounds that can interfere with biological processes . They are known to form cyclic sulfonium ions, which can alkylate DNA, leading to DNA crosslinks that block DNA replication and transcription .Physical And Chemical Properties Analysis
Sulfur mustards are typically viscous liquids at room temperature . They have an odor resembling mustard plants, garlic, or horseradish . When pure, they are colorless, but impure forms can range from pale yellow to dark brown .Applications De Recherche Scientifique
High-Performance Materials
One application is in the development of high-performance polyimides, derived from thiophenyl-substituted benzidines. These materials, synthesized through a two-step thermal polycondensation process, exhibit high refractive indices, small birefringence, and good thermomechanical stabilities. They are significant for their potential in creating transparent, colorless polyimides with excellent optical properties, suitable for advanced electronic and optical applications (Tapaswi et al., 2015).
Antimicrobial Activity
In the realm of pharmacology, halogenated sulfonamides and halogenophenylaminobenzolamide derivatives have been studied for their inhibition of carbonic anhydrase IX, a tumor-associated enzyme. These compounds exhibit potent inhibition effects, suggesting potential applications as antitumor agents (Ilies et al., 2003). Moreover, sulfonamides incorporating fluorine and 1,3,5-triazine moieties show effective inhibition against carbonic anhydrases from Mycobacterium tuberculosis, indicating their potential in antimycobacterial therapy (Ceruso et al., 2014).
Organic Chemistry and Catalysis
Research in organic chemistry has highlighted the versatility of fluorobenzenes, such as 1,2-difluorobenzene, as solvents for organometallic chemistry and transition-metal-based catalysis. These compounds facilitate weak binding to metal centers, enabling their use in non-coordinating solvent applications or as readily displaced ligands, opening pathways for chemical inertness and selective activation reactions (Pike et al., 2017).
Advanced Synthesis Techniques
Furthermore, studies have developed greener approaches to fluorine organic chemistry, such as direct electrophilic fluorination of carbonyl compounds in water or under solvent-free conditions. This methodology emphasizes sustainability and efficiency in synthesizing fluorinated organic molecules, crucial for pharmaceutical and agricultural applications (Stavber et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chloroethylsulfanyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFS/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKJMAGMZQYDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloroethyl)sulfanyl]-2-fluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2847461.png)


![(2-methoxypyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2847467.png)


![2-{1-[4-(2-furylcarbonyl)piperazino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2847472.png)


![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2847476.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2847477.png)
![N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B2847479.png)
